An In-depth Technical Guide to H-Lys(Z)-OH: Chemical Properties and Structure
An In-depth Technical Guide to H-Lys(Z)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Nε-benzyloxycarbonyl-L-lysine, commonly referred to as H-Lys(Z)-OH. This protected amino acid is a critical building block in the synthesis of peptides and peptidomimetics, playing a significant role in drug discovery and development.
Core Chemical Properties and Structure
H-Lys(Z)-OH is a derivative of the essential amino acid L-lysine, where the epsilon-amino group on the side chain is protected by a benzyloxycarbonyl (Z) group. This protection is crucial to prevent unwanted side reactions during peptide synthesis, allowing for the specific formation of peptide bonds at the alpha-amino group.
Chemical Structure:
The structure of H-Lys(Z)-OH features a chiral center at the alpha-carbon, an unprotected alpha-amino group, a carboxylic acid group, and the Z-protected lysine (B10760008) side chain.
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IUPAC Name: (2S)-2-amino-6-[(phenylmethoxy)carbonylamino]hexanoic acid[1][2]
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Canonical SMILES: C1=CC=C(C=C1)COC(=O)NCCCC--INVALID-LINK--C(=O)O[3]
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InChI Key: CKGCFBNYQJDIGS-LBPRGKRZSA-N[4]
Below is a table summarizing the key quantitative chemical properties of H-Lys(Z)-OH.
| Property | Value | References |
| CAS Number | 1155-64-2 | [1][4][5] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [1][5][6] |
| Molecular Weight | 280.32 g/mol | [4][5][6] |
| Melting Point | 259 °C (decomposes) | [4] |
| Solubility | Soluble in 0.1 M HCl. Insoluble in water, DMSO, and ethanol. | [1][3] |
| pKa (Carboxyl Group) | ~2.2 (estimated based on lysine) | [6][7] |
| pKa (α-Amino Group) | ~9.0 (estimated based on lysine) | [6][7] |
| pKa (ε-Amino Group) | ~10.5 (for the unprotected amine) | [6][7] |
Experimental Protocols
H-Lys(Z)-OH is a versatile reagent in peptide chemistry. Below are detailed methodologies for its use in solid-phase peptide synthesis (SPPS), the subsequent deprotection of the Z-group, and the final purification of the synthesized peptide.
Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide using H-Lys(Z)-OH
This protocol outlines the manual synthesis of a simple dipeptide, for example, Ala-Lys(Z), on a Wang resin.
1. Resin Preparation and Swelling:
- Weigh 100 mg of Fmoc-Ala-Wang resin (loading capacity: 0.5 mmol/g) and place it into a fritted syringe reaction vessel.
- Add 2 mL of N,N-dimethylformamide (DMF) to the resin.
- Allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF by applying gentle pressure to the syringe.
2. Fmoc Deprotection:
- Add 2 mL of 20% (v/v) piperidine (B6355638) in DMF to the swollen resin.
- Agitate the mixture for 5 minutes at room temperature.
- Drain the solution.
- Add another 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Coupling of H-Lys(Z)-OH:
- In a separate vial, dissolve H-Lys(Z)-OH (3 equivalents to the resin loading), a coupling reagent such as HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in a minimal amount of DMF.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours.
- To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few resin beads. A negative result (yellow beads) indicates a complete reaction.
- Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 2 mL) and then with dichloromethane (B109758) (DCM) (3 x 2 mL).
4. Cleavage of the Peptide from the Resin:
- Dry the peptide-resin under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8]
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[8][9]
- Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.[1][3]
5. Peptide Precipitation and Isolation:
- Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][9]
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
Deprotection of the Benzyloxycarbonyl (Z) Group
The Z-group is stable to the acidic conditions used for cleavage from the Wang resin and must be removed in a separate step. Catalytic transfer hydrogenation is a common and effective method.[9][10]
1. Dissolving the Z-Protected Peptide:
- Dissolve the crude Z-protected peptide in a suitable solvent, such as methanol (B129727), ethanol, or a mixture of methanol and acetic acid.
2. Catalytic Transfer Hydrogenation:
- Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), to the solution. The catalyst loading is usually around 10-20% by weight of the peptide.
- Add a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in excess (e.g., 10 equivalents).
- Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- The progress of the deprotection can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
3. Catalyst Removal and Product Isolation:
- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with the reaction solvent to ensure all the product is recovered.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.
Purification of the Final Peptide
The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5][11][12]
1. Column and Mobile Phases:
- A C18 column is commonly used for peptide purification.[5]
- The mobile phases typically consist of:
- Mobile Phase A: 0.1% TFA in water.[5]
- Mobile Phase B: 0.1% TFA in acetonitrile.[5]
2. Purification Protocol:
- Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Inject the sample onto the preparative RP-HPLC column.
- Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide.
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
- Collect fractions corresponding to the desired peptide peak.
3. Analysis and Lyophilization:
- Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
- Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.
Visualizing the Workflow
The following diagram illustrates the overall workflow for the synthesis of a dipeptide using H-Lys(Z)-OH, from the initial resin preparation to the final purified product.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. pharmtech.com [pharmtech.com]
- 5. hplc.eu [hplc.eu]
- 6. peptide.com [peptide.com]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 12. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
